2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate
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Overview
Description
2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound that features a quinoline core, a thiophene ring, and a variety of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate typically involves multi-step organic synthesisCommon reagents used in these reactions include bromine, thiophene, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution reactions could produce a variety of quinoline derivatives with different substituents .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate include other quinoline derivatives and thiophene-containing compounds. Examples include:
- 2-oxo-2-(thiophen-2-yl)ethyl 4H-chromen-4-one
- 6-bromo-2-phenylquinoline-4-carboxylate
- 4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl derivatives .
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of both a quinoline core and a thiophene ring, along with the specific substituents, gives it unique chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C31H23BrN2O5S |
---|---|
Molecular Weight |
615.5 g/mol |
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) 6-bromo-2-[4-(4-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C31H23BrN2O5S/c1-17-4-2-5-21-28(17)30(37)34(29(21)36)20-10-7-18(8-11-20)25-15-23(22-14-19(32)9-12-24(22)33-25)31(38)39-16-26(35)27-6-3-13-40-27/h2-4,6-15,17,21,28H,5,16H2,1H3 |
InChI Key |
IHKHYHVVZDUXBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C4=NC5=C(C=C(C=C5)Br)C(=C4)C(=O)OCC(=O)C6=CC=CS6 |
Origin of Product |
United States |
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